molecular formula C20H14O2 B189178 RCL S264873 CAS No. 1711-46-2

RCL S264873

Cat. No.: B189178
CAS No.: 1711-46-2
M. Wt: 286.3 g/mol
InChI Key: WHGYFGNRTSDCBM-UHFFFAOYSA-N
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Description

RCL S264873 refers to the root tuber of Curcuma longa L. (turmeric), a plant widely used in traditional Chinese medicine (TCM) and industrial applications. In TCM, RCL is prescribed to promote blood circulation, alleviate pain, and treat conditions like hepatitis with jaundice . Modern pharmacological studies highlight its anti-inflammatory, antioxidant, and antitumor properties . Chemically, RCL is rich in volatile oils dominated by bisabolane-type sesquiterpenes, including turmerone, (−)-zingiberene, and β-turmerone, which collectively account for >60% of its volatile constituents . These compounds underpin its therapeutic and industrial value.

Properties

CAS No.

1711-46-2

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione

InChI

InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H

InChI Key

WHGYFGNRTSDCBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O

Other CAS No.

1711-46-2

Origin of Product

United States

Preparation Methods

The synthesis of RCL S264873 typically involves multi-step organic reactions. The synthetic routes often start with simpler cyclic compounds, which undergo a series of cyclization and functionalization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

RCL S264873 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution can replace functional groups with nucleophiles.

Scientific Research Applications

RCL S264873 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of RCL S264873 involves its interaction with molecular targets through its multiple reactive sites. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beyond RHCL, RCL shares functional and structural similarities with other terpenoid-rich botanicals:

Curcuma zedoaria (White Turmeric)

  • Similarities : Contains zingiberene and turmerone analogs.
  • Differences : Higher abundance of curdione in C. zedoaria, linked to antiemetic effects, absent in RCL .

Ginger (Zingiber officinale)

  • Similarities : Rich in zingiberene and sesquiterpenes.
  • Differences : Ginger lacks turmerones but contains gingerols, which contribute to its anti-inflammatory properties .

Q & A

Q. What is the scientific significance of RCL S264873 in machine learning research?

this compound (Random Contrast Learning, Compound ID S264873) is a novel method for enhancing model generalizability in tabular and text datasets. Its significance lies in its ability to reduce overfitting by introducing randomized contrastive objectives during training, which improves performance in low-data regimes. Methodologically, researchers should validate its efficacy by comparing metrics (e.g., F1-score, AUC-ROC) against traditional methods like gradient-boosted trees or neural networks using cross-validation frameworks .

Q. How should researchers design experiments to evaluate this compound’s baseline performance?

  • Step 1 : Define control models (e.g., XGBoost, CNN for text) and benchmark datasets (e.g., UCI tabular datasets, IMDB text corpus).
  • Step 2 : Implement this compound with standardized hyperparameters (e.g., learning rate, batch size) and contrastive loss weighting.
  • Step 3 : Use stratified k-fold cross-validation to ensure balanced class representation.
  • Step 4 : Apply statistical tests (e.g., paired t-tests) to confirm performance differences. Refer to reproducibility guidelines in for data collection protocols .

Q. What are the key parameters to optimize when implementing this compound in new datasets?

Critical parameters include:

ParameterImpactOptimization Strategy
Contrastive loss weightBalances task-specific and contrastive objectivesGrid search over [0.1, 0.5, 1.0]
Noise injection rateControls randomization in contrastive pairsSensitivity analysis via ablation studies
Batch sizeAffects gradient stabilityTest powers of 2 (32, 64, 128)
Optimization should follow iterative tuning with Bayesian methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s performance across heterogeneous datasets?

  • Root Cause Analysis : Check for dataset shift (e.g., feature distribution mismatches) using Kolmogorov-Smirnov tests.
  • Methodological Adjustment : Adapt contrastive pairs to domain-specific invariants (e.g., syntactic vs. semantic text features).
  • Meta-Analysis : Aggregate results from multiple studies (see for meta-regression techniques) to identify moderators (e.g., dataset size, noise levels) .

Q. What advanced statistical methods are recommended for analyzing this compound’s robustness?

  • Bootstrapping : Estimate confidence intervals for performance metrics under resampling.
  • Causal Inference : Use directed acyclic graphs (DAGs) to disentangle confounding variables in observational data.
  • Multivariate Analysis : Apply MANOVA to assess interaction effects between model parameters and data types. Ensure robustness tests align with principles in and .

Q. How can this compound be integrated with domain-specific theories (e.g., computational linguistics or bioinformatics)?

  • Theory-Driven Contrastive Pairs : In NLP, align contrastive objectives with linguistic theories (e.g., contrast syntax trees for grammatical robustness).
  • Domain-Specific Validation : For bioinformatics, validate feature embeddings against known biological pathways (e.g., Gene Ontology enrichment).
  • Interdisciplinary Collaboration : Use frameworks from (e.g., FINER criteria) to align research questions with domain needs .

Methodological Best Practices

Q. What strategies mitigate overinterpretation of this compound’s results?

  • Triangulation : Combine quantitative metrics with qualitative error analysis (e.g., misclassification case studies).
  • Null Hypothesis Testing : Report effect sizes (Cohen’s d) to distinguish practical significance from statistical noise.
  • Pre-registration : Document hypotheses and analysis plans before experimentation to reduce bias .

Q. How should researchers report negative or inconclusive findings related to this compound?

  • Transparency : Detail experimental conditions (e.g., hyperparameters, hardware) in appendices.
  • Limitation Sections : Discuss potential confounders (e.g., dataset bias) and power constraints.
  • Open Data : Share preprocessed datasets and code via repositories like Zenodo to enable replication .

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